

# Spectroscopic Profile of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-methyl-3-nitropyridine** (CAS No: 6635-86-5), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

## Molecular and Spectroscopic Overview

**2-Amino-4-methyl-3-nitropyridine**, with the molecular formula  $C_6H_7N_3O_2$ , has a molecular weight of approximately 153.14 g/mol .<sup>[1]</sup> Its structure combines a pyridine ring with an amino, a methyl, and a nitro group, leading to a distinct spectroscopic fingerprint. The following sections provide a detailed analysis of its NMR, IR, and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a specific experimental dataset for **2-Amino-4-methyl-3-nitropyridine** is not readily available in the public domain, a comprehensive study on substituted 2-amino-4-nitropyridines provides valuable reference points for the expected chemical shifts.<sup>[2]</sup> The data presented here is based on the analysis of closely related structures and predictive models.

Table 1: Predicted  $^1H$  and  $^{13}C$  NMR Data for **2-Amino-4-methyl-3-nitropyridine**

<sup>1</sup> H NMR	<sup>13</sup> C NMR		
Chemical Shift ( $\delta$ , ppm)	Assignment	Chemical Shift ( $\delta$ , ppm)	Assignment
~8.1	H-6	~158	C-2
~6.7	H-5	~152	C-4
~6.5 (br s)	-NH <sub>2</sub>	~148	C-6
~2.4	-CH <sub>3</sub>	~133	C-3
~118	C-5		
~20	-CH <sub>3</sub>		

## Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **2-Amino-4-methyl-3-nitropyridine** is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used for data acquisition.

### Data Acquisition:

- <sup>1</sup>H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4-methyl-3-nitropyridine** reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is available through the NIST Chemistry WebBook and was recorded on a dispersive instrument in the solid state as a split mull.<sup>[3]</sup>

Table 2: Infrared (IR) Spectroscopy Data for **2-Amino-4-methyl-3-nitropyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching of the methyl group
1640 - 1600	Strong	N-H bending (scissoring) of the amino group
1580 - 1450	Strong	Aromatic C=C and C=N ring stretching
1550 - 1500	Strong	Asymmetric NO <sub>2</sub> stretching
1350 - 1300	Strong	Symmetric NO <sub>2</sub> stretching
~1450 and ~1380	Medium	Asymmetric and symmetric C-H bending of the methyl group
Below 900	Medium to Strong	C-H out-of-plane bending

## Experimental Protocol: IR Spectroscopy

**Sample Preparation:** For the split mull technique, a small amount of the solid sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste. This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

**Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

**Data Acquisition:** The spectrum is typically recorded over the mid-infrared range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the KBr/NaCl plates and the mulling agent is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Amino-4-methyl-3-nitropyridine** provides information about its molecular weight and fragmentation pattern. The mass spectrum is available on the NIST Chemistry WebBook.[\[4\]](#)

Table 3: Mass Spectrometry (EI) Data for **2-Amino-4-methyl-3-nitropyridine**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
153	~80	$[\text{M}]^+$ (Molecular ion)
136	~10	$[\text{M} - \text{OH}]^+$
123	~5	$[\text{M} - \text{NO}]^+$
107	~100	$[\text{M} - \text{NO}_2]^+$ (Base Peak)
79	~40	$[\text{C}_5\text{H}_5\text{N}]^+$ Fragment
78	~35	$[\text{C}_5\text{H}_4\text{N}]^+$ Fragment
52	~25	$[\text{C}_3\text{H}_2\text{N}]^+$ Fragment

## Experimental Protocol: Mass Spectrometry

**Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

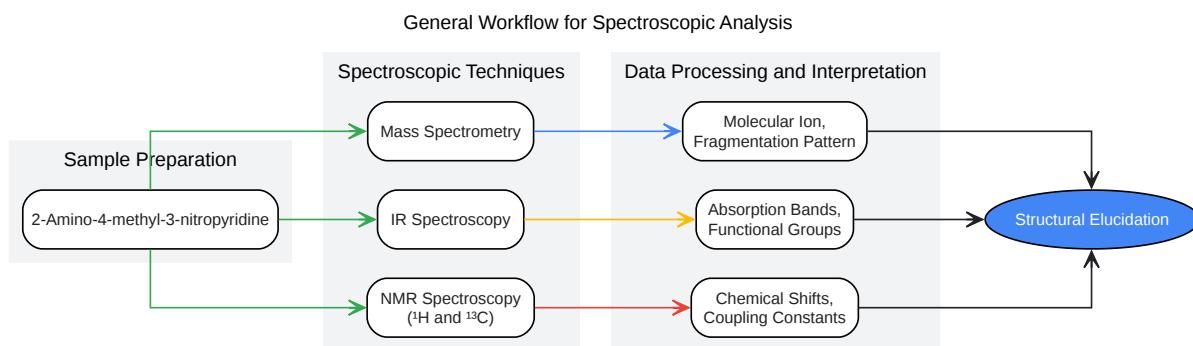
**Ionization:** Electron Ionization (EI) is used, where the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

## Experimental and Analytical Workflows

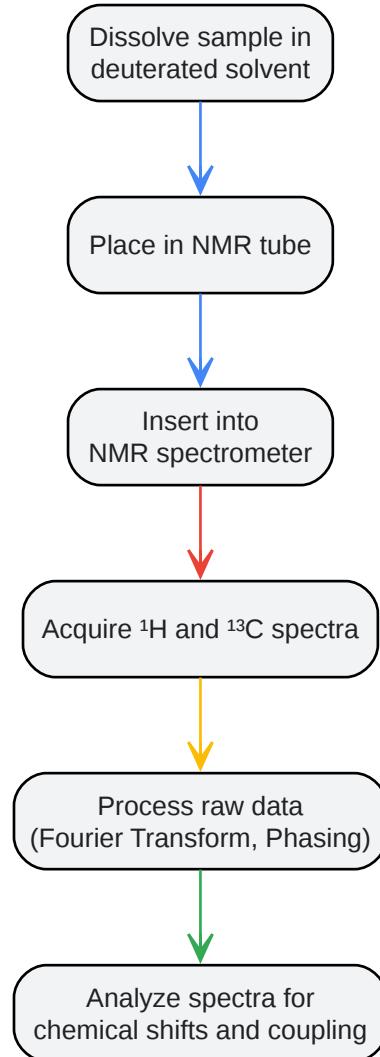
The following diagrams illustrate the general workflows for the spectroscopic analysis of **2-Amino-4-methyl-3-nitropyridine**.



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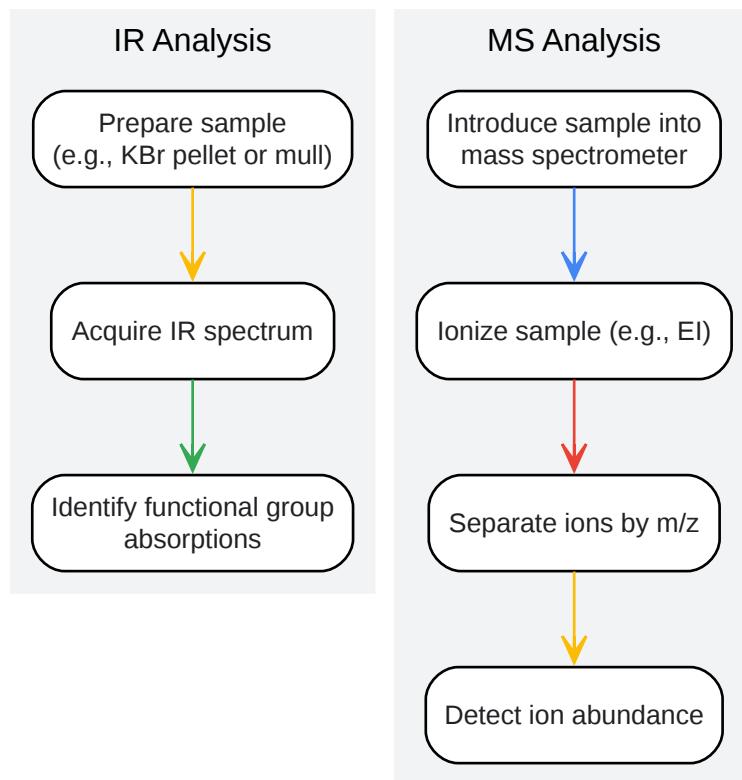
Caption: General workflow for spectroscopic analysis.

## NMR Spectroscopy Workflow

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Caption: Workflow for NMR spectroscopy.

## IR and MS Analysis Workflow

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Caption: Workflows for IR and MS analyses.

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